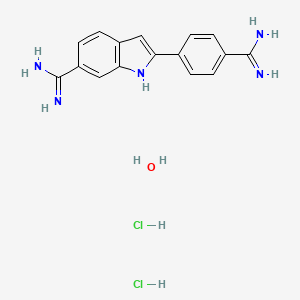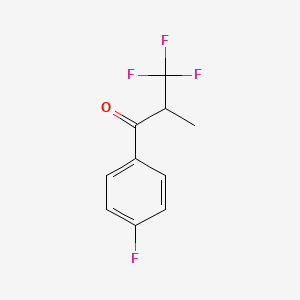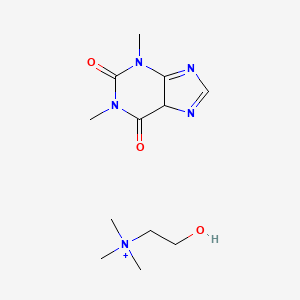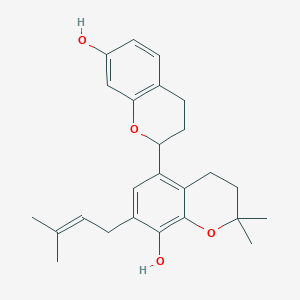
DAPI (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DAPI (4’,6-diamidino-2-phenylindole, dihydrochloride) is a fluorescent dye that binds strongly to adenine-thymine-rich regions in DNA. It is widely used in fluorescence microscopy, flow cytometry, and chromosome staining due to its ability to emit blue fluorescence when bound to DNA . This compound is particularly useful for staining the nuclei of cells in various biological samples, making it a valuable tool in molecular biology and cell biology research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DAPI (dihydrochloride) is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form 2-phenylindole. This intermediate is then subjected to a series of reactions, including reduction and amidination, to yield 4’,6-diamidino-2-phenylindole .
Industrial Production Methods
In industrial settings, the production of DAPI (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
DAPI (dihydrochloride) primarily undergoes binding reactions with DNA. It binds to the minor groove of double-stranded DNA, specifically at adenine-thymine-rich regions . This binding results in a significant enhancement of fluorescence, making it a valuable tool for DNA visualization.
Common Reagents and Conditions
The binding of DAPI to DNA typically occurs under physiological conditions, such as in phosphate-buffered saline (PBS) at neutral pH. The dye can be used in both fixed and live cells, although it is more commonly used in fixed cells due to its limited permeability in live cells .
Major Products Formed
The major product formed from the interaction of DAPI with DNA is the DAPI-DNA complex, which exhibits enhanced fluorescence. This complex is stable under various conditions, allowing for reliable visualization of DNA in different experimental setups .
Aplicaciones Científicas De Investigación
DAPI (dihydrochloride) has a wide range of applications in scientific research:
Mecanismo De Acción
DAPI (dihydrochloride) exerts its effects by binding to the minor groove of double-stranded DNA at adenine-thymine-rich regions. This binding displaces water molecules from both DAPI and the DNA minor groove, resulting in a significant enhancement of fluorescence . The fluorescence properties of DAPI make it an ideal tool for visualizing DNA in various biological samples.
Comparación Con Compuestos Similares
DAPI (dihydrochloride) is often compared with other DNA-binding fluorescent dyes, such as Hoechst 33342 and propidium iodide:
Hoechst 33342: Similar to DAPI, Hoechst 33342 binds to the minor groove of DNA and emits blue fluorescence.
Propidium Iodide: This dye intercalates between DNA bases and emits red fluorescence.
DAPI’s unique properties, such as its strong binding affinity for adenine-thymine-rich regions and its significant fluorescence enhancement, make it a valuable tool for DNA visualization in various research applications.
Propiedades
Fórmula molecular |
C16H19Cl2N5O |
|---|---|
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C16H15N5.2ClH.H2O/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;;;/h1-8,21H,(H3,17,18)(H3,19,20);2*1H;1H2 |
Clave InChI |
UJLVGXGUAMGVEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3(2H)-Pyridazinone, 2-[3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]propyl]-](/img/structure/B14793517.png)

![ethyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate](/img/structure/B14793528.png)


![1-Piperazineacetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]-4-[(4-chlorophenyl)sulfonyl]-2-oxo-](/img/structure/B14793544.png)
![(7S)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B14793545.png)
![D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate]](/img/structure/B14793546.png)
![[4-[[8-(1,1-Dimethylethyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazin-2-yl]carbonyl]-3,3-dimethyl-1-piperazinyl](3-methyl-1H-1,2,4-triazol-5-yl)methanone](/img/structure/B14793548.png)

![2-Phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile;hydrate](/img/structure/B14793574.png)

![(8R,9R,10R,13S,14S)-17-Ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B14793586.png)
